N-(4-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-N’-(4-fluorobenzyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also contains a 4-chloro-2-methylphenyl group and a 4-fluorobenzyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-N’-(4-fluorobenzyl)thiourea typically involves the reaction of 4-chloro-2-methylaniline with 4-fluorobenzyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure N-(4-chloro-2-methylphenyl)-N’-(4-fluorobenzyl)thiourea.
Industrial Production Methods
In an industrial setting, the production of N-(4-chloro-2-methylphenyl)-N’-(4-fluorobenzyl)thiourea can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may be employed to enhance reaction efficiency and ensure consistent product quality. The use of automated purification systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-N’-(4-fluorobenzyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-N’-(4-fluorobenzyl)thiourea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the thiourea group allows for interactions with various biological molecules, potentially leading to the inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-(4-fluorobenzyl)thiourea
- N-(4-chloro-2-methylphenyl)-N’-(4-methylbenzyl)thiourea
- N-(4-chloro-2-methylphenyl)-N’-(4-chlorobenzyl)thiourea
Uniqueness
N-(4-chloro-2-methylphenyl)-N’-(4-fluorobenzyl)thiourea is unique due to the specific combination of the 4-chloro-2-methylphenyl and 4-fluorobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. The presence of both electron-withdrawing and electron-donating groups on the aromatic rings can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2S/c1-10-8-12(16)4-7-14(10)19-15(20)18-9-11-2-5-13(17)6-3-11/h2-8H,9H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJHWAZGBZAGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200608 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.